molecular formula C15H19N3O3 B14226518 L-Tryptophyl-2-methylalanine CAS No. 821776-23-2

L-Tryptophyl-2-methylalanine

Cat. No.: B14226518
CAS No.: 821776-23-2
M. Wt: 289.33 g/mol
InChI Key: SHAXSXUDZJSSCN-NSHDSACASA-N
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Description

L-Tryptophyl-2-methylalanine is a dipeptide composed of the amino acids tryptophan and 2-methylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-2-methylalanine typically involves the condensation of L-tryptophan with 2-methylalanine. One common method for preparing 2-methylalanine involves condensing 2,2-dimethoxypropane with tert-butyl sulfinamide or tert-butyl carbamate to generate a Schiff base. This Schiff base then undergoes nucleophilic addition with sodium cyanide or potassium cyanide under phase transfer catalysis and ammonium chloride, followed by acid hydrolysis to yield 2-methylalanine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of biotechnological methods, such as metabolic engineering of microorganisms like Escherichia coli, can also be explored for efficient production .

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-2-methylalanine can undergo various chemical reactions, including:

    Oxidation: The indole ring of tryptophan can be oxidized to form various products.

    Reduction: Reduction reactions can modify the functional groups attached to the amino acids.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-acetic acid, a plant hormone .

Scientific Research Applications

L-Tryptophyl-2-methylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Tryptophyl-2-methylalanine involves its interaction with various molecular targets and pathways. The tryptophan moiety can act as a precursor for serotonin and melatonin, influencing neurological functions. The 2-methylalanine component may interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tryptophyl-2-methylalanine is unique due to its combination of tryptophan and 2-methylalanine, which imparts distinct structural and functional properties. This combination allows it to participate in a wider range of biochemical reactions and applications compared to its individual components .

Properties

CAS No.

821776-23-2

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-methylpropanoic acid

InChI

InChI=1S/C15H19N3O3/c1-15(2,14(20)21)18-13(19)11(16)7-9-8-17-12-6-4-3-5-10(9)12/h3-6,8,11,17H,7,16H2,1-2H3,(H,18,19)(H,20,21)/t11-/m0/s1

InChI Key

SHAXSXUDZJSSCN-NSHDSACASA-N

Isomeric SMILES

CC(C)(C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N

Origin of Product

United States

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